molecular formula C36H62O31 B2502633 1,1,1,1-Kestohexaose

1,1,1,1-Kestohexaose

Cat. No.: B2502633
M. Wt: 990.9 g/mol
InChI Key: BWRYDXSZCCQXIF-TWMOFSFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

1,1,1,1-Kestohexose has a wide range of applications in scientific research:

Safety and Hazards

1,1,1,1-Kestohexaose is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Mechanism of Action

Target of Action

1,1,1,1-Kestohexaose is a fructan oligomer . Fructans are polymers of fructose molecules and are known to be involved in various biological functions in plants . The primary targets of this compound are likely to be enzymes or transporters involved in fructan metabolism .

Mode of Action

As a fructan oligomer, it may interact with its targets by binding to the active sites of enzymes or transporters involved in fructan metabolism . This interaction could potentially alter the activity of these enzymes or transporters, leading to changes in fructan metabolism .

Biochemical Pathways

This compound is involved in the fructan metabolic pathway . Fructans are synthesized from sucrose and serve as reserve carbohydrates in many plants . They are also involved in stress responses, as they can protect plants against drought and cold . The downstream effects of changes in fructan metabolism could therefore include alterations in plant growth, development, and stress responses .

Pharmacokinetics

As a fructan oligomer, it is likely to be water-soluble .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action . Potential effects could include changes in enzyme activity, alterations in carbohydrate metabolism, and modulation of plant stress responses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors . For example, temperature, pH, and the presence of other molecules could affect its stability and activity . Additionally, the physiological state of the plant could also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,1-Kestohexose can be synthesized through enzymatic processes involving fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units to a sucrose molecule, forming fructooligosaccharides .

Industrial Production Methods: Industrial production of 1,1,1,1-Kestohexose typically involves the extraction from natural sources. The process includes:

Chemical Reactions Analysis

Types of Reactions: 1,1,1,1-Kestohexose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Substituting Agents: Such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: 1,1,1,1-Kestohexose is unique due to its specific structure and the number of fructose units it contains. This structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRYDXSZCCQXIF-TWMOFSFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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